molecular formula C10H15Cl3N2 B1379659 [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride CAS No. 1609400-81-8

[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride

Cat. No. B1379659
M. Wt: 269.6 g/mol
InChI Key: GTNHZYVMUBMLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609400-81-8 . It has a molecular weight of 269.6 and its IUPAC name is 3-chloro-2-(1-pyrrolidinyl)aniline dihydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride” is 1S/C10H13ClN2.2ClH/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13;;/h3-5H,1-2,6-7,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 269.6 .

Scientific Research Applications

Transformation of Heterocyclic Reversible Monoamine Oxidase-B Inhibitors

A study by Ding & Silverman (1993) explored the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inhibitors into irreversible inhibitors through N-methylation. The research highlighted the potential of primary amine analogs, including those related to [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride, for developing time-dependent, reversible inhibitors of MAO-B, indicating its significance in designing therapeutic agents for neurological conditions (Ding & Silverman, 1993).

Studies of Enamines and Aryl Isothiocyanates

Tsuge & Inaba (1973) conducted research on the reaction of aryl isothiocyanates with enamino ketones derived from acetylacetone and secondary amines such as piperidine and pyrrolidine. This study provides insights into the chemical behavior and reactions of compounds related to [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride with aryl isothiocyanates, shedding light on its applications in synthetic organic chemistry (Tsuge & Inaba, 1973).

Thermal Rearrangement to Cyclopentylamine

Research by Sundar et al. (2011) demonstrated the thermal rearrangement of aminoimine to produce 1-phenyl-2-pyrrolidinyl cyclopentylamine, a process involving [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride. This study underscores the compound's utility in the synthesis of novel amine structures, which could have applications in pharmaceutical synthesis and material science (Sundar et al., 2011).

Synthesis and Characterization of Co(III) Complexes

Amirnasr et al. (2001) synthesized Co(III) complexes with pyrrolidine and related ligands, including morpholine and piperidine. This research highlights the compound's relevance in the synthesis and characterization of metal complexes, which could have implications for catalysis and material sciences (Amirnasr et al., 2001).

Pyrrole and Pyrrole Derivatives

Safety And Hazards

For safety information and hazards related to “[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-2-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13;;/h3-5H,1-2,6-7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNHZYVMUBMLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride

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